molecular formula C14H10Cl2O2S B3370846 2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 54842-65-8

2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid

Cat. No.: B3370846
CAS No.: 54842-65-8
M. Wt: 313.2 g/mol
InChI Key: IEHILMPEHGMAEC-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid is an organic compound with the molecular formula C14H10Cl2O2S It is characterized by the presence of a dichlorophenyl group and a phenylacetic acid moiety connected through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid typically involves the reaction of 2,5-dichlorothiophenol with phenylacetic acid derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated phenylacetic acid derivative under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the dichlorophenyl and phenylacetic acid moieties may interact with hydrophobic pockets in target proteins, affecting their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)sulfanyl]-2-phenylacetic acid
  • 2-[(2,6-Dichlorophenyl)sulfanyl]-2-phenylacetic acid
  • 2-[(2,5-Dichlorophenyl)sulfanyl]benzoic acid

Uniqueness

2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. The presence of both dichlorophenyl and phenylacetic acid moieties linked through a sulfanyl group provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanyl-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2S/c15-10-6-7-11(16)12(8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHILMPEHGMAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid
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2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid
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2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid
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2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid
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2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid
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2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid

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